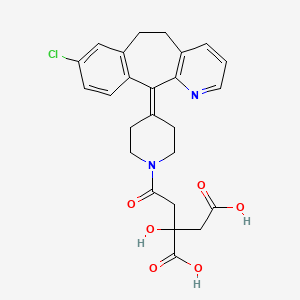

Desloratadin-Citrat-Amid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

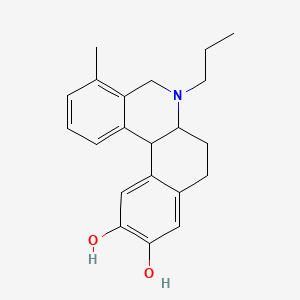

Desloratadine Citric Amide is an impurity of Desloratadine . Desloratadine is an antihistamine used to relieve the symptoms of hay fever and hives of the skin . It works by preventing the effects of a substance called histamine, which is produced by the body .

Molecular Structure Analysis

Desloratadine is a tricyclic H1 inverse agonist . The molecular structure of Desloratadine has been analyzed using powder X-ray diffractometry, thermal analysis, and dynamic water sorption . The superior tabletability of Loratadine is attributed to both larger bonding area (BA) and higher interparticle bonding strength (BS). The larger BA of Loratadine results from its experimentally established higher plasticity, which is explained by the presence of more densely packed molecular layers with smooth surface topology .Physical and Chemical Properties Analysis

Desloratadine has been fully characterized using thermal analyses (DSC, TG), FT-IR, Raman, PXRD, and SEM . The DSC curve shows a sharp endothermic event at 158.4 °C, and the TG/DTG curve presents two decomposition events between 178.4 and 451.9 °C .Wissenschaftliche Forschungsanwendungen

Behandlung von Allergien

Desloratadin ist zur Behandlung von allergischen Erkrankungen indiziert, darunter allergische Rhinitis und chronische idiopathische Urtikaria . Es hat sich gezeigt, dass es gegen die Symptome im Zusammenhang mit saisonaler und ganzjähriger allergischer Rhinitis, einschließlich verstopfter Nase, und chronischer idiopathischer Urtikaria wirksam ist . Infolgedessen konnte gezeigt werden, dass es die Lebensqualität der Patienten verbessert .

Sicherheit und Wirksamkeit

Die Sicherheits- und Wirksamkeitsprofile von Desloratadin sind gut etabliert, und in veröffentlichten Post-Marketing-Analysen wurden >54 000 Patienten untersucht . Obwohl frühere Antihistaminika der zweiten Generation mit kardiovaskulären Nebenwirkungen in Verbindung gebracht wurden, hat sich gezeigt, dass Desloratadin bei der neunfachen empfohlenen Dosis sicher und gut verträglich ist .

Behandlung von chronischer Urtikaria

Desloratadin, ein H1-Rezeptor-Antagonist, wird als wirksames First-Line-Medikament für chronische Urtikaria (CU) vorgeschlagen . Die Wirksamkeit von Desloratadin allein ist jedoch begrenzt, und die Rückfallrate von CU ist relativ hoch .

Kombinationsbehandlung

Die Kombination von Desloratadin und Glycyrrhizinsäure-Komplex ist eine vielversprechende Behandlung für CU und ist mit einem niedrigeren Serum-IgE-Spiegel und verbesserten Anteilen von CD4 T þ- und CD8 T-Zellen verbunden . Die Ergebnisse zeigten, dass die Kombinationsbehandlung eine bessere Behandlungswirkung, eine geringere Rückfallrate sowie eine bessere Immunverbesserung erbrachte als die Behandlung mit Desloratadin allein .

Pädiatrische und erwachsene Patienten

<a data-citationid="8c864631-4643-0195-9a31-c13e97ee18b7-30-group" h="ID=SERP,5017.1" href="https://link.springer.com/

Wirkmechanismus

Target of Action

Desloratadine, the active metabolite of loratadine, is a second-generation antihistamine . It primarily targets the H1-receptor , which is most clearly associated with potentiation of proinflammatory immune cell activity and enhanced effector function . This receptor is widely distributed across immune cell subtypes, including mast cells, basophils, and lymphocytes .

Mode of Action

Desloratadine competes with free histamine for binding at H1-receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . This blocks the action of endogenous histamine, leading to temporary relief of negative symptoms such as nasal congestion and watery eyes .

Biochemical Pathways

The allergy cascade presents widespread inflammatory and proinflammatory activation, robust cytokine and chemokine signaling, and heterogeneous immune and endothelial responses . Histamine, released from granules within mast cells, basophils, lymphocytes, and other reservoirs, interacts with histamine receptors to regulate numerous cellular functions involved in allergic inflammation and immune modulation . Desloratadine may modulate histamine-receptor activity, down-regulate inflammation cytokines and chemokines, or stimulate inflammatory cell migration and survival .

Pharmacokinetics

Desloratadine is well absorbed from the gut and reaches peak blood plasma concentrations after about three hours . In the bloodstream, 83 to 87% of the substance is bound to plasma proteins . Desloratadine is metabolized to 3-hydroxydesloratadine in a three-step sequence . The body’s exposure to active metabolites is much higher than to the prodrug with loratadine, but much lower with desloratadine .

Result of Action

The result of desloratadine’s action is the relief of symptoms of seasonal and non-seasonal allergic rhinitis, pruritus, and urticaria . It reduces the release of interleukin (IL)-3, IL-6, tumor necrosis factor (TNF)-α, and granulocyte-macrophage colony-stimulating factor from stimulated mast cells and basophils .

Action Environment

Environmental factors can influence the action, efficacy, and stability of desloratadine. For example, it has been found that desloratadine and other common antihistamines can degrade under different oxidation methods, such as NaClO, UV, and UV-NaClO . These drugs have been frequently detected in the natural water environment, posing potential threats to the ecological environment and human health .

Biochemische Analyse

Biochemical Properties

Desloratadine Citric Amide interacts with various enzymes and proteins in biochemical reactions. It is the active descarboethoxy metabolite of loratadine, a second-generation histamine . The compound has a high binding affinity for H1 receptors , which are involved in allergic inflammation and immune modulation .

Cellular Effects

Desloratadine Citric Amide has significant effects on various types of cells and cellular processes. It is a potent and selective antagonist of the histamine H1 receptor, widely used to treat allergic symptoms . It does not cross the blood-brain barrier and does not cause drowsiness or sedation . It also reduces the release of anti-inflammatory cytokines and other mediators involved in the early and late-phase allergic response .

Molecular Mechanism

Desloratadine Citric Amide exerts its effects at the molecular level through several mechanisms. It competes with free histamine for binding at H1-receptors in the GI tract, uterus, large blood vessels, and bronchial smooth muscle . This blocks the action of endogenous histamine, leading to temporary relief of negative symptoms such as nasal congestion and watery eyes .

Temporal Effects in Laboratory Settings

The effects of Desloratadine Citric Amide change over time in laboratory settings. It has been shown to provide significant relief of symptoms of seasonal and perennial allergic rhinitis at trough concentrations 24 hours after administration . This is consistent with the long half-life and prolonged H1 receptor occupancy of Desloratadine Citric Amide .

Dosage Effects in Animal Models

In animal studies, no deaths occurred at doses up to 250 mg/kg, representing an exposure roughly 810 times that of the recommended daily oral dose . This suggests that Desloratadine Citric Amide has a high threshold for toxicity in animal models.

Metabolic Pathways

Desloratadine Citric Amide is involved in several metabolic pathways. It is metabolized to the active metabolite 3-hydroxydesloratadine, which is subsequently glucuronidated . The kinetics of Desloratadine Citric Amide to 3-hydroxydesloratadine involves N-glucuronidation by UGT2B10 followed by 3-hydroxylation by CYP2C8 followed by deconjugation .

Transport and Distribution

Desloratadine Citric Amide is widely distributed within cells and tissues. It is transported and distributed within cells and tissues through various transporters and binding proteins

Subcellular Localization

Based on its biochemical properties and cellular effects, it is likely that it is localized in the cytoplasm

Eigenschaften

IUPAC Name |

2-[2-[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-2-oxoethyl]-2-hydroxybutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25ClN2O6/c26-18-5-6-19-17(12-18)4-3-16-2-1-9-27-23(16)22(19)15-7-10-28(11-8-15)20(29)13-25(34,24(32)33)14-21(30)31/h1-2,5-6,9,12,34H,3-4,7-8,10-11,13-14H2,(H,30,31)(H,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIKKMKTABMKLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)CC(CC(=O)O)(C(=O)O)O)C4=C1C=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine](/img/structure/B583078.png)

![2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-one]](/img/structure/B583081.png)

![4-Methoxy-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B583085.png)

![Furo[3',4':3,4]cyclobuta[1,2-b]pyridine](/img/structure/B583089.png)

![6b,6c-Diazadicyclopenta[cd,gh]pentalene](/img/structure/B583099.png)